molecular formula C10H8N4O3 B13186557 (E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide

Cat. No.: B13186557
M. Wt: 232.20 g/mol
InChI Key: CZANLCIZBTWKQY-UHFFFAOYSA-N
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Description

(E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide is a nitro-substituted isoquinoline derivative characterized by a hydroxyimino (carboximidamide) group at position 1 and a nitro (-NO₂) substituent at position 7 of the isoquinoline scaffold. The (E)-configuration of the hydroxyimino group suggests a planar geometry that may influence intermolecular interactions, such as hydrogen bonding or metal coordination.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

N'-hydroxy-7-nitroisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8N4O3/c11-10(13-15)9-8-5-7(14(16)17)2-1-6(8)3-4-12-9/h1-5,15H,(H2,11,13)

InChI Key

CZANLCIZBTWKQY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=NO)N)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

(E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a nitro group, hydroxyl group, and a carboximidamide moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential reactivity with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related isoquinoline derivatives. While specific data on (E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide is limited, it is important to consider findings from similar compounds.

Comparative Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
7-NitroisoquinolineStaphylococcus aureus0.12 - 4 µg/mL
Alkyl-guanidine derivativesE. faecalis0.12 - 4 µg/mL
Acridine derivativesVarious Gram-positive and Gram-negative bacteriaVariable

These studies suggest that compounds with similar structures exhibit potent activity against various pathogens, particularly Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity studies are crucial in evaluating the therapeutic potential of (E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide. Research indicates that isoquinoline derivatives may exhibit selective cytotoxicity against cancer cell lines.

Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15 - 25
PC-3 (prostate cancer)10 - 20

These findings suggest that the compound could be explored for anticancer applications, particularly in targeting specific cancer types.

The mechanisms through which (E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide exerts its biological effects are still under investigation. However, insights can be drawn from studies on related compounds:

  • Inhibition of Enzymatic Activity : Similar isoquinoline derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Cytotoxic effects may be mediated through pathways that induce apoptosis in cancer cells, as observed with other isoquinoline-based compounds.

Case Studies

Several case studies have reported on the biological activity of isoquinoline derivatives:

  • Case Study 1 : A study evaluating the antibacterial activity of a series of nitro-substituted isoquinolines found significant inhibition against E. faecalis, suggesting that structural modifications could enhance activity .
  • Case Study 2 : Research on acridine derivatives demonstrated their ability to inhibit DYRK1A and GSK3, which are critical in cancer progression. This suggests that (E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide may similarly interact with these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related isoquinoline and heterocyclic derivatives, focusing on substituent effects at the 7-position and functional group variations:

Compound 7-Position Substituent Functional Group Melting Point (°C) Key NMR Shifts (δ, ppm)
(E)-N'-Hydroxy-7-nitroisoquinoline-1-carboximidamide Nitro (-NO₂) Hydroxyimino (carboximidamide) Data unavailable Aromatic H: ~8.5–9.0 (predicted)
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate Methyl (-CH₃) Ester (-COOEt) 145–147 H-7: 2.45 (s, 3H); COOEt: 4.30 (q)
Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate Trifluoromethyl (-CF₃) Ester (-COOEt) 162–164 H-7: N/A; CF₃: δ_C 121.5 (q)
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate Chloro (-Cl) Ester (-COOMe) 178–180 H-7: N/A; Cl: δ_C 134.2
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Nitro (-NO₂) Acetohydrazide + coumarin 248–250 NH: 10.15 (s); Ar-H: 8.20–6.80

Key Observations:

  • Substituent Electronic Effects: The nitro group in the target compound is expected to induce greater electron withdrawal compared to methyl, chloro, or trifluoromethyl groups in analogs from . This would result in downfield shifts in aromatic proton NMR signals (e.g., predicted δ ~8.5–9.0 for H-6 and H-8 near the nitro group) .
  • Melting Point Trends: Nitro-substituted compounds (e.g., 2k in ) exhibit higher melting points (248–250°C) compared to methyl (145–147°C) or chloro (178–180°C) analogs, likely due to enhanced polarity and intermolecular interactions (e.g., hydrogen bonding via the hydroxyimino group) .
  • For instance, acetohydrazide derivatives (e.g., 2k) show NH proton signals at δ ~10.15, suggesting strong hydrogen-bonding interactions .

Spectroscopic and Reactivity Comparisons

  • IR Spectroscopy: Nitro groups typically exhibit strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. In contrast, ester carbonyls (e.g., in compounds) appear at ~1700–1750 cm⁻¹, while hydroxyimino groups may show N–O stretches near ~950–1100 cm⁻¹ .

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